Cas no 2172106-31-7 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include dual hydroxyl groups and an Fmoc-protected amine, offering selective reactivity for solid-phase peptide synthesis (SPPS). The compound's hydroxyl functionalities provide additional sites for further modification, enhancing versatility in constructing complex peptide architectures. Its compatibility with standard Fmoc-based protocols ensures efficient incorporation into peptide chains while maintaining orthogonal protection strategies. The molecule's balanced polarity contributes to improved solubility in common SPPS solvents, facilitating coupling efficiency. This derivative is particularly valuable for introducing hydrophilic moieties or branching points in peptide design, making it useful for biomedical research and drug development applications requiring precise structural control.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid structure
2172106-31-7 structure
Product Name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid
CAS No:2172106-31-7
MF:C23H26N2O7
MW:442.461746692657
CID:6379395
PubChem ID:165825146
Update Time:2025-10-28

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid
    • 2172106-31-7
    • EN300-1535653
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-3-hydroxybutanoic acid
    • Inchi: 1S/C23H26N2O7/c26-14(9-21(28)24-11-15(27)10-22(29)30)12-25-23(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,26-27H,9-13H2,(H,24,28)(H,25,31)(H,29,30)
    • InChI Key: FTHBMOFMDDLBII-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(NCC(CC(=O)O)O)=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 442.17400117g/mol
  • Monoisotopic Mass: 442.17400117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 145Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid Pricemore >>

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Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid (CAS No. 2172106-31-7)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172106-31-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both amino and carboxylic acid groups, which make it a versatile intermediate in the synthesis of more complex biochemical entities.

The structural motif of this compound features a central 4-hydroxybutanamido backbone, flanked by additional functional groups that enhance its reactivity and potential applications. Specifically, the presence of a fluoren-9-ylmethoxycarbonyl moiety introduces a bulky aromatic group that can influence the compound's solubility, stability, and interactions with biological targets. This design element is particularly relevant in the development of enzyme inhibitors and receptor modulators, where steric hindrance plays a critical role in binding affinity and specificity.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluoren-9-yl substituent in this molecule aligns with this trend, making it a promising candidate for further investigation in drug discovery. Moreover, the hydroxybutanamido segment suggests potential applications in chiral chemistry and enantioselective synthesis, areas where such functionalities are highly valued for their ability to induce or facilitate stereoselective transformations.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of an amino group and a carboxylic acid group allows for easy derivatization through amide bond formation, enabling chemists to construct peptidomimetics or other bioactive molecules. This flexibility is particularly useful in medicinal chemistry, where rapid iteration and optimization are essential for identifying lead compounds with desired therapeutic effects.

Recent studies have highlighted the importance of fluorene-based derivatives in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets in novel ways. For instance, fluorinated analogs have been shown to exhibit improved binding affinities to certain enzymes and receptors compared to their non-fluorinated counterparts. The presence of the fluoren-9-ylmethoxycarbonyl group in 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid suggests that this compound could be a valuable tool in developing next-generation therapeutics.

The 3-hydroxybutanamido moiety further enhances the compound's potential utility by providing additional sites for chemical modification. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding, a key interaction mechanism in many biological processes. This feature makes the compound an attractive candidate for designing molecules that can interact with proteins or nucleic acids through multiple binding modes, thereby increasing binding stability and efficacy.

In terms of synthetic methodologies, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid can be synthesized through multi-step organic reactions involving condensation, cyclization, and functional group transformations. The synthesis typically begins with readily available precursors such as fluorene derivatives and hydroxamic acids, which are subjected to sequential reactions under controlled conditions. Advances in catalytic systems and green chemistry principles have made it possible to optimize these synthetic routes for higher yields and reduced environmental impact.

The compound's physicochemical properties, including solubility, melting point, and spectroscopic characteristics, are also critical factors that influence its applicability in pharmaceutical research. For example, solubility is a key determinant of whether a compound can be effectively formulated into dosage forms suitable for clinical use. The presence of polar functional groups like hydroxyls and carboxylic acids suggests that this molecule may exhibit moderate solubility in aqueous media, although further experimental determination would be necessary to confirm these properties.

From a biological perspective, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-3-hydroxybutanoic acid may serve as an intermediate in the synthesis of molecules that modulate cellular signaling pathways or enzyme activity. Given its structural complexity and functional diversity, it is conceivable that derivatives of this compound could exhibit inhibitory effects on various targets relevant to human health. For instance, modifications aimed at enhancing binding interactions with specific enzymes or receptors could lead to the development of novel inhibitors with therapeutic potential.

The role of computational chemistry has become increasingly prominent in modern drug discovery workflows. Molecular modeling techniques can be employed to predict how 4-4-(({(9H-fluorenine)-methylcarbamoyl}amino)-3-hydroxybutanoylamide)-3-hydroxybutanoic acid, as well as its derivatives, might interact with biological targets at the atomic level. These simulations can guide experimental efforts by identifying key structural features that contribute to binding affinity or selectivity. Additionally, virtual screening methods can help prioritize compounds for further investigation based on their predicted biological activity.

In conclusion, 2172106 CAS NO 2172106317 4-(4-(Fluorenylmethoxycarbonylamino)hydroxybutanoylamino) butanoic acid CAS NO 2172106317 4-(Fluorenylmethoxycarbonylamino) hydrox y butanoylamide butanoic acid CAS NO 2172106317 CAS No: 2172106317 CAS Number: 2172106317 represents an intriguing molecular scaffold with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of fluorene-based functionality and hydroxamic acid moieties—make it a versatile intermediate for synthesizing bioactive molecules. As our understanding of biochemical pathways continues to expand,CAS No: 2172106317 fluorenylmethoxycarbonylamino hydrox y butanoylamide butanoic acid CAS No: 2172106317 will likely find new applications across various therapeutic areas.

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